molecular formula C10H8BrF3O2 B13637594 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid

2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B13637594
M. Wt: 297.07 g/mol
InChI Key: MFCVPRFVJPFHKK-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluorobutanoic acid group can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetic acid: Similar in structure but lacks the trifluorobutanoic acid group.

    2-Bromophenylboronic acid: Contains a boronic acid group instead of a trifluorobutanoic acid group.

    2-Bromo-2-phenylacetic acid: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of both a bromine atom and a trifluorobutanoic acid group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

2-(2-bromophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H8BrF3O2/c11-8-4-2-1-3-6(8)7(9(15)16)5-10(12,13)14/h1-4,7H,5H2,(H,15,16)

InChI Key

MFCVPRFVJPFHKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(F)(F)F)C(=O)O)Br

Origin of Product

United States

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